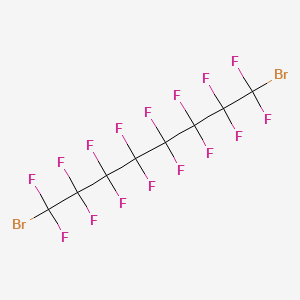

1,8-Dibromoperfluorooctane

Overview

Description

1,8-Dibromoperfluorooctane is a fluorinated organic compound that has been studied for its potential applications in various synthetic processes. The compound is characterized by the presence of bromine atoms at both ends of a perfluorinated carbon chain, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluorinated bromoalkenes, such as 8-bromo-1H,1H,2H-perfluorooct-1-ene, has been achieved through the dehydrobromination of 1,8-dibromo-1H,1H,2H,2H-perfluorooctane. This process yields satisfactory results and is a critical step in the production of copolymers with vinylidene fluoride. The bromoalkene acts as a cure site monomer, allowing for the crosslinking of the resulting copolymers, which enhances their thermal stability .

Molecular Structure Analysis

The molecular structure of 1,8-dibromooctane, a related compound to this compound, has been analyzed using vibrational spectroscopy techniques such as Fourier transform infrared (FT-IR) and Raman spectroscopy. The compound is expected to exist in four most probable conformations, with all carbon atoms in the same plane. These conformations have different symmetries, including C2h, Ci, C2, and C1. A detailed vibrational analysis has been conducted to assign the observed bands and refine the force-field based on lower chain bromo-alkanes .

Chemical Reactions Analysis

The reactivity of difluorodienes, which can be derived from compounds similar to this compound, has been studied. These dienes can undergo Diels-Alder reactions with electron-deficient dienophiles such as 4-phenyl-1,2,4-triazoline-3,5-dione. However, they show unreactivity towards other dienophiles, both electron-deficient and electron-rich. This selective reactivity is important for understanding the chemical behavior of brominated and fluorinated compounds .

Physical and Chemical Properties Analysis

This compound's physical properties can be inferred from studies on similar compounds. For instance, 1-bromoperfluorooctane has been found to exist in both metastable and stable solid forms, with solid-to-solid transitions and a fusion point identified. The heat capacities of this compound have been measured, providing insights into its thermodynamic properties. Such data are crucial for the application of these compounds in materials science, particularly when considering their stability and reactivity under different temperature conditions .

Scientific Research Applications

Vibrational Analysis and Conformation Studies

1,8-Dibromoperfluorooctane (1,8-DBO) is primarily recognized for its properties in the liquid phase and its role in synthetic applications. A study by Singh, Jaggi, and Singh (2010) focused on the vibrational analysis of 1,8-DBO, using Fourier transform infrared (FT-IR) and Raman bands. They analyzed its probable conformations and provided insights into its vibrational modes and potential energy distribution (Singh, Jaggi, & Singh, 2010).

Molecular Orientation and Multilayer Formation

Takiue et al. (2009) studied the surface tension and molecular orientation of 1,8-DBO at the air/water interface. Their research shed light on the interfacial density and entropy and energy of adsorption, contributing to the understanding of the phase transition and multilayer formation of 1,8-DBO in various conditions (Takiue et al., 2009).

Electrochemical Reduction Studies

Mubarak and Peters (1996) explored the electrochemical reduction of 1,8-DBO at carbon cathodes in dimethylformamide. Their findings indicated the formation of various reduction products, including n-octane and n-hexadecane, and provided insights into the mechanisms of the electrochemical processes involved with 1,8-DBO (Mubarak & Peters, 1996).

Applications in Organic Electronics

In the field of organic electronics, 1,8-DBO has been used as a solvent additive to optimize the morphology of organic photovoltaic films. For instance, Stolz et al. (2016) demonstrated the use of 1,8-DBO in crosslinking amino-functionalized polyfluorene for improved performance and lifetime of OLEDs (Stolz et al., 2016). Similarly, Lee et al. (2008) found that 1,8-DBO, as a processing additive, significantly enhanced the efficiency of bulk heterojunction solar cells (Lee et al., 2008).

Copolymerization and Thermal Properties

Sauguet, Améduri, and Boutevin (2007) investigated the copolymerization of 1,8-DBO with vinylidene fluoride, revealing its utility in the creation of thermally stable copolymers. Their research emphasized the incorporation and crosslinking potential of 1,8-DBO in various polymer matrices (Sauguet, Améduri, & Boutevin, 2007).

Safety and Hazards

properties

IUPAC Name |

1,8-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Br2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRJPHOHVRHNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Br2F16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371604 | |

| Record name | 1,8-Dibromoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

812-58-8 | |

| Record name | 1,8-Dibromoperfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 812-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

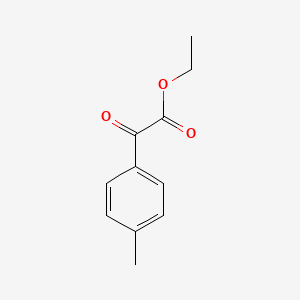

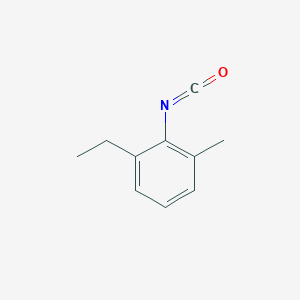

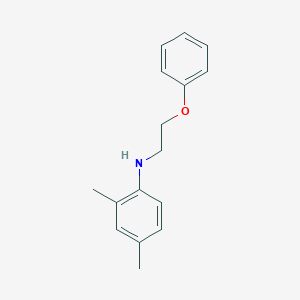

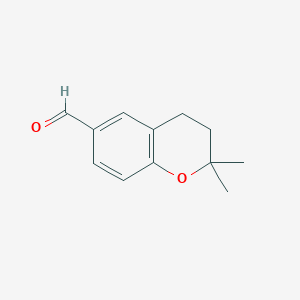

Feasible Synthetic Routes

Q & A

Q1: How does 1,8-dibromoperfluorooctane interact with other molecules, and what are the structural consequences of this interaction?

A1: this compound exhibits a strong interaction with nitrogen-containing molecules like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) and 1,4-diazabicyclo[2.2.2]octane (DABCO) through halogen bonding (XB). This interaction arises from the polarization of bromine atoms in this compound, creating an electron-deficient region that attracts electron-rich nitrogen atoms. [, ] This halogen bonding drives the self-assembly of these molecules, leading to the formation of cocrystals with unique structural arrangements. [, ] In these cocrystals, this compound and the nitrogen-containing molecules alternate in a one-dimensional chain, stabilized by N···Br halogen bonds. [, ] This interaction is strong enough to yield stable cocrystals at room temperature. []

Q2: What makes the interaction between this compound and DABCO particularly interesting from a structural perspective?

A2: The halogen bond formed between this compound and DABCO is remarkably short, with the N···Br distance being significantly less than the sum of van der Waals radii for these atoms. [] In fact, the reported N···Br distances in the this compound-DABCO adduct are among the shortest reported for interactions between a bromoperfluorocarbon and a nitrogen base. [] This emphasizes the strength and significance of halogen bonding in driving the assembly of these molecules and creating unique solid-state architectures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)

![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)

![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)